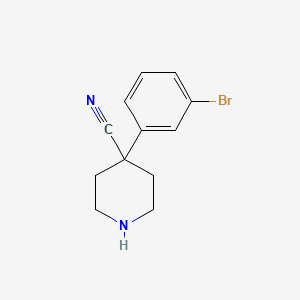
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid that is soluble in water and has a strong sulfurous odor . This compound is known for its applications in various fields, including medicine and biochemistry.
Preparation Methods
The synthesis of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves several steps. One common method includes the reaction of thioglycolic acid with acetone to form an intermediate, which is then reacted with ammonia to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include disulfides and thiols.
Scientific Research Applications
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent to bind heavy metals.
Biology: It is used in studies involving enzyme inhibition and protein structure.
Medicine: It is used in the treatment of conditions such as rheumatoid arthritis and Wilson’s disease.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its ability to bind to metal ions, forming stable complexes. This property is particularly useful in the treatment of heavy metal poisoning. In the case of rheumatoid arthritis, it inhibits macrophages and decreases the production of interleukin-1, thereby reducing inflammation .
Comparison with Similar Compounds
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is similar to other compounds such as:
Cysteine: Both have thiol groups, but cysteine is a naturally occurring amino acid.
Methionine: Another sulfur-containing amino acid, but it has a methylthio group instead of a thiol group.
D-Penicillamine: An enantiomer of DL-Penicillamine, used for similar medical applications. The uniqueness of this compound lies in its specific applications in medicine and its ability to form stable complexes with metal ions.
Properties
Molecular Formula |
C5H14ClNO3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2 |
InChI Key |
FSSISUZJDVXKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
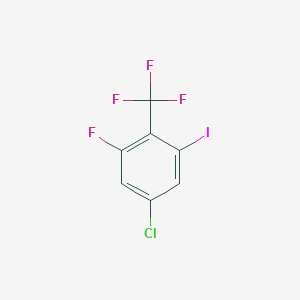


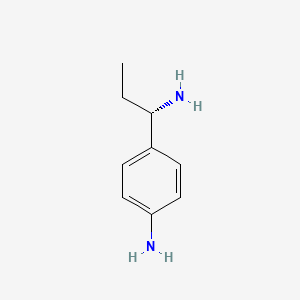
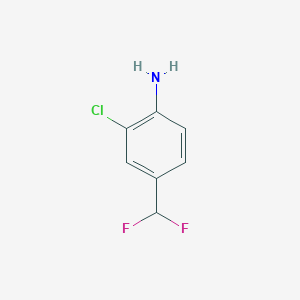
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
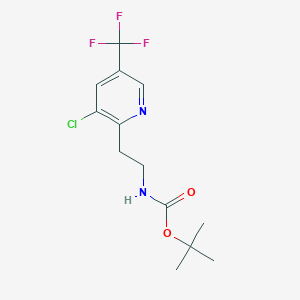
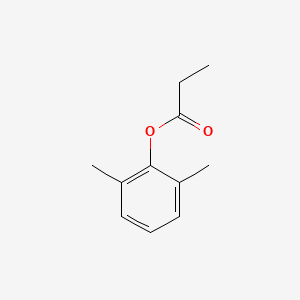
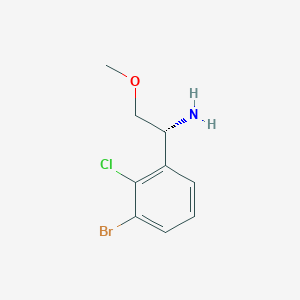
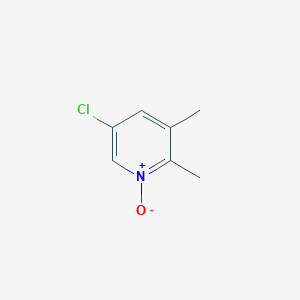
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
